

Unveiling the Off-Target Profile of Plk4 Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	Plk4-IN-3	
Cat. No.:	B8713344	Get Quote

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This technical guide provides an in-depth analysis of the off-target profile of Polo-like kinase 4 (PLK4) inhibitors, with a primary focus on the well-characterized compound CFI-400945. While the initial query concerned **Plk4-IN-3**, publicly available data on its specific off-target effects are scarce. **Plk4-IN-3** is documented as a less active stereoisomer of Plk4-IN-1, an inhibitor with a micromolar IC50. In contrast, CFI-400945 is a potent, first-in-class, orally bioavailable PLK4 inhibitor that has undergone extensive preclinical and clinical investigation, providing a robust dataset for understanding the broader implications of PLK4-targeted therapies.

Executive Summary

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its dysregulation is implicated in tumorigenesis, making it an attractive target for cancer therapy. However, the development of selective kinase inhibitors is challenging, and understanding their off-target profiles is critical for predicting potential therapeutic windows and toxicities. This guide summarizes the known off-target activities of the prominent PLK4 inhibitor CFI-400945, presenting quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers in the design and interpretation of studies involving PLK4 inhibition.

Off-Target Profile of CFI-400945



CFI-400945 is a potent inhibitor of PLK4 with a reported IC50 of approximately 2.8 nM and a Ki of 0.26 nM.[1] While it displays high selectivity against other PLK family members (PLK1, 2, and 3), it is known to inhibit a number of other kinases, with Aurora B kinase being a particularly significant off-target.[2][3] This off-target activity is believed to contribute to some of the cellular phenotypes observed with CFI-400945 treatment, such as cytokinesis failure and polyploidy.[2][3]

Target	IC50 (nM)	Percent Inhibition	Notes
PLK4	2.8	100%	Primary Target
Aurora B (AURKB)	70.7	95%	Significant off-target
Aurora C (AURKC)	106	84%	
NTRK1 (TrkA)	20.6	92%	_
NTRK2 (TrkB)	10.6	96%	_
NTRK3 (TrkC)	9.04	96%	_
MUSK	48.7	96%	_
ROS1	-	98%	IC50 not specified
TEK (Tie2)	109	96%	
DDR2	315	100%	_
ABL (T315I)	<100	-	_
вмх	<100	-	_
FGFR1	<100	-	_
FGFR2	<100	-	

Data compiled from multiple sources.[1][4] Note that IC50 values can vary between different assay formats.



Cell Line	Assay	IC50 / EC50 (nM)	Observed Effects
Breast Cancer Cell Lines	Proliferation	Varies	Growth inhibition
Medulloblastoma (DAOY)	Viability	94	Decreased proliferation and colony formation
Rhabdoid Tumors (MON, BT-12, G401)	Viability	5130, 3730, 3790	Decreased viability
Various Cancer Cell Lines	Cellular Phenotype	-	Dysregulated centriole duplication, mitotic defects, cell death, polyploidy, senescence

Data compiled from multiple sources.[1][5]

Experimental Protocols

The data presented above were generated using a variety of standard and specialized experimental techniques. Below are generalized methodologies for key assays.

Biochemical kinase assays are employed to determine the direct inhibitory activity of a compound against a purified kinase.

- Principle: A radiometric assay using [y-33P]-ATP is a common method. The kinase, substrate, and inhibitor are incubated with radiolabeled ATP. The amount of incorporated radiolabel into the substrate is then quantified to determine the kinase activity.
- Generalized Protocol:
 - Purified recombinant kinase is incubated with a specific substrate peptide and a dilution series of the test compound (e.g., CFI-400945).
 - The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ -³³P]-ATP.



- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P] ATP, often by spotting onto a phosphocellulose membrane followed by washing.
- The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

These assays measure the effect of a compound on cell number and metabolic activity.

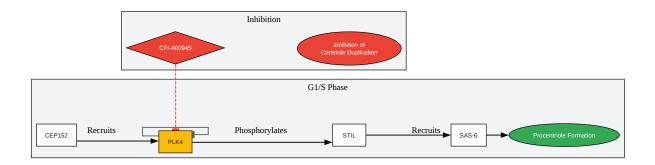
- Principle: Assays like the MTT or CellTiter-Glo® assay are commonly used. The MTT assay
 measures the reduction of a yellow tetrazolium salt to purple formazan crystals by
 metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of
 metabolically active cells.
- Generalized Protocol (MTT Assay):
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
 - An MTT solution is added to each well and incubated to allow for formazan crystal formation.
 - The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
 - The absorbance of the colored solution is measured using a microplate reader.
 - Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.



The following diagram illustrates the central role of PLK4 in initiating centriole duplication and how its inhibition can disrupt this process.

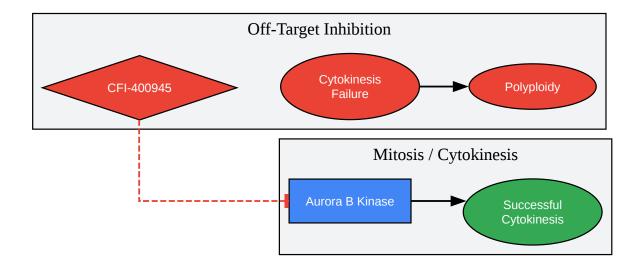


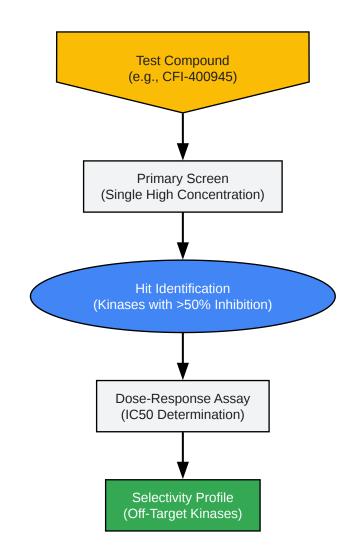
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Caption: PLK4 signaling pathway in centriole duplication and its inhibition by CFI-400945.

This diagram shows the established role of Aurora B in cytokinesis and how its inhibition by CFI-400945 can lead to polyploidy.







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